molecular formula C24H39NaO8S B12429836 sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12429836
M. Wt: 514.6 g/mol
InChI Key: JJISYZLGGAIDBB-APOOKMPPSA-M
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Description

The compound sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of deuterium atoms: Deuterium can be incorporated using deuterated reagents under specific conditions.

    Functionalization with hydroxyl and carboxyl groups: These groups can be introduced through oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving deuterium-labeled compounds.

    Medicine: Potential use in drug development due to its structural similarity to biologically active steroids.

    Industry: Use in the production of deuterium-labeled compounds for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of deuterium atoms could also affect the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the deuterium and sulfate groups.

    Corticosteroids: Similar structure but different functional groups.

    Deuterated drugs: Compounds with deuterium atoms for improved metabolic stability.

Uniqueness

The uniqueness of this compound lies in its combination of deuterium atoms and sulfate groups, which can confer unique properties such as increased metabolic stability and specific biological activity.

Properties

Molecular Formula

C24H39NaO8S

Molecular Weight

514.6 g/mol

IUPAC Name

sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C24H40O8S.Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(32-33(29,30)31)10-14(23)11-19(22)25;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);/q;+1/p-1/t13-,14+,15-,16?,17?,18?,19-,20+,22?,23+,24-;/m1./s1/i8D2,10D2;

InChI Key

JJISYZLGGAIDBB-APOOKMPPSA-M

Isomeric SMILES

[2H]C1(C[C@]2([C@H](C[C@H](C3C2C[C@@H]([C@]4(C3CCC4[C@H](C)CCC(=O)O)C)O)O)C([C@@H]1OS(=O)(=O)[O-])([2H])[2H])C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

Origin of Product

United States

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